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Compound of Interest

Compound Name: 2-amino-4-methoxynicotinic acid

CAS No.: 773099-92-6

Cat. No.: B1524806

Get Quote

Abstract
This application note details a robust, scalable protocol for the synthesis of 2-amino-4-
methoxynicotinic acid (CAS 13538-42-6), a critical scaffold in the development of kinase

inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The method utilizes a

regioselective nucleophilic aromatic substitution (

) strategy starting from commercially available 2,4-dichloronicotinic acid. By exploiting the
differential electrophilicity of the C2 and C4 positions on the pyridine ring, this protocol achieves
high regiocontrol without the need for expensive palladium catalysts.

Introduction & Strategic Analysis
The synthesis of polysubstituted pyridines often presents a regioselectivity challenge. In the

case of 2,4-dichloronicotinic acid derivatives, the presence of the electron-withdrawing

carboxylate group at C3 activates both the C2 and C4 positions towards nucleophilic attack.

The Challenge: Direct amination or alkoxylation can lead to mixtures of regioisomers (2-

substituted vs. 4-substituted) or bis-substituted byproducts.[1]
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The Solution: Theoretical and empirical evidence confirms that the C4 position in 2,4-

dichloropyridine-3-carboxylates is significantly more reactive towards hard nucleophiles (like

alkoxides) due to the para-relationship with the ring nitrogen and the steric/electronic

influence of the ortho-ester. Conversely, the C2 position can be selectively aminated in a

subsequent step.

This protocol follows a "C4-First" functionalization strategy, ensuring the correct installation of

the methoxy group before introducing the amine.

Retrosynthetic Analysis
The synthetic logic is visualized below, breaking down the target into its stable precursors.

2-Amino-4-methoxynicotinic Acid
(Target)

Methyl 2-Amino-4-methoxynicotinate
(Precursor)

HydrolysisMethyl 2-Chloro-4-methoxynicotinate
(Key Regio-Intermediate)

C2 AminationMethyl 2,4-Dichloronicotinate
(Starting Material)

C4 Methoxylation
(Regioselective)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the "C4-First" substitution strategy.

Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 2,4-Dichloronicotinate
Note: If starting from commercially available Methyl 2,4-dichloronicotinate, proceed to Stage 2.

Objective: Protect the carboxylic acid to facilitate the subsequent

reaction and improve solubility.

Reagents: 2,4-Dichloronicotinic acid (1.0 eq), Thionyl chloride (

, 2.0 eq), Methanol (solvent).

Procedure:

Suspend 2,4-dichloronicotinic acid (10.0 g, 52.1 mmol) in anhydrous methanol (100 mL) at

0°C.
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Add thionyl chloride (7.6 mL, 104 mmol) dropwise over 30 minutes. Caution: Exothermic

gas evolution (

, HCl).

Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

Concentrate the solvent in vacuo.[2][3]

Dissolve residue in EtOAc (100 mL), wash with saturated

(2 x 50 mL) and brine.

Dry over

, filter, and concentrate to yield the methyl ester.[3]

Expected Yield: >95% (White/Off-white solid).

Stage 2: Regioselective C4-Methoxylation (Key Step)
Objective: Selectively displace the C4-chlorine with a methoxy group.

Reagents: Methyl 2,4-dichloronicotinate (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq),

Methanol (anhydrous).

Procedure:

Dissolve Methyl 2,4-dichloronicotinate (10.0 g, 48.5 mmol) in anhydrous methanol (80

mL).

Cool to 0°C. Add Sodium Methoxide (2.75 g, 51.0 mmol) portion-wise or as a 25% solution

in MeOH.

Critical Control: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 16

hours. Do not heat initially to avoid bis-substitution.

Monitoring: HPLC/TLC should show conversion to the mono-methoxy product. If C2-

substitution is observed, lower the temperature.
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Work-up: Quench with water (200 mL). The product often precipitates. If not, extract with

DCM (3 x 100 mL).

Dry organic layers (

) and concentrate.[2][4]

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (10-20%

EtOAc/Hexane) to remove any trace bis-methoxy byproduct.

Product:Methyl 2-chloro-4-methoxynicotinate.

Expected Yield: 75-85%.

Stage 3: C2-Amination via Ammonolysis
Objective: Displace the C2-chlorine with ammonia.

Reagents: Methyl 2-chloro-4-methoxynicotinate (1.0 eq), Aqueous Ammonia (28%, excess)

or

in MeOH (7N), Copper(I) Oxide (

, 5 mol% - optional catalyst).

Procedure:

Method A (High Pressure - Preferred): Place the intermediate (5.0 g) and 7N

in MeOH (50 mL) in a stainless steel pressure vessel (autoclave).

Heat to 100-110°C for 12-24 hours.

Method B (Catalytic): In a sealed tube, combine intermediate, aqueous ammonia (10 eq),

and

(5 mol%). Heat to 80°C.

Work-up: Cool to room temperature. Concentrate to remove excess ammonia and

methanol.
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Triturate the residue with cold water to obtain the solid product.

Product:Methyl 2-amino-4-methoxynicotinate.

Expected Yield: 80-90%.

Stage 4: Ester Hydrolysis
Objective: Isolate the final free acid.

Reagents: Methyl 2-amino-4-methoxynicotinate, Lithium Hydroxide (

, 2.0 eq), THF/Water (3:1).

Procedure:

Dissolve the ester (4.0 g) in THF (40 mL) and Water (13 mL).

Add LiOH (1.8 g). Stir at room temperature for 4-6 hours (or 50°C for 1 hour).

Work-up: Evaporate THF. Acidify the aqueous phase carefully to pH 4-5 using 1N HCl.

The product will precipitate as a white/pale yellow solid.

Filter, wash with cold water and diethyl ether. Dry under vacuum at 50°C.

Final Product:2-Amino-4-methoxynicotinic acid.

Expected Yield: >90%.

Process Logic & Optimization
The success of this protocol relies on the "Regioselectivity Hierarchy" of the pyridine ring.
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Parameter C4 Position C2 Position Outcome

Electronic Activation
High (Para to N, Ortho

to Ester)

Moderate (Ortho to N,

Ortho to Ester)

C4 is more

electrophilic.

Steric Hindrance Low
Moderate (Flanked by

N and Ester)

C4 is more

accessible.

Reaction with NaOMe Fast (Kinetic Product) Slow
Selective 4-OMe

formation.

Reaction with NH3
Slow (after 4-OMe

deactivation)

Fast (Requires forcing

conditions)

Selective 2-NH2

formation.

Troubleshooting Table:

Observation Root Cause Corrective Action

Bis-methoxy product formed

Excess NaOMe or

Temperature too high in Stage

2.

Strictly use 1.05 eq NaOMe;

keep reaction at 0°C-RT.

Low conversion in Stage 3
Ammonia nucleophilicity too

low.

Increase Temp to 120°C or use

Cu(I) catalyst.

Hydrolysis product is water

soluble

pH too low/high (Amphoteric

molecule).

Adjust pH precisely to the

isoelectric point (approx pH 4-

5) to precipitate.

Analytical Data Summary
Compound: Methyl 2-chloro-4-methoxynicotinate (Intermediate)

1H NMR (400 MHz, CDCl3):

8.35 (d, 1H, C6-H), 6.90 (d, 1H, C5-H), 3.95 (s, 3H, OMe), 3.90 (s, 3H, COOMe).

Compound: 2-Amino-4-methoxynicotinic acid (Final Product)

1H NMR (400 MHz, DMSO-d6):
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13.0 (br s, 1H, COOH), 7.95 (d, J=5.8 Hz, 1H, C6-H), 7.10 (br s, 2H, NH2), 6.25 (d, J=5.8
Hz, 1H, C5-H), 3.85 (s, 3H, OMe).

Mass Spec (ESI): m/z 169.1

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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